molecular formula C14H12O B14410723 2-Methyl-9H-fluoren-1-OL CAS No. 87795-37-7

2-Methyl-9H-fluoren-1-OL

Cat. No.: B14410723
CAS No.: 87795-37-7
M. Wt: 196.24 g/mol
InChI Key: YDPGDCICRLZOHK-UHFFFAOYSA-N
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Description

2-Methyl-9H-fluoren-1-OL is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with a methyl group at position 2 and a hydroxyl group at position 1. Fluorene derivatives are widely studied for their optical and electronic properties, which make them valuable in organic electronics, photovoltaics, and pharmaceuticals . The hydroxyl group introduces polarity and hydrogen-bonding capabilities, distinguishing this compound from non-functionalized fluorene analogs. Its molecular formula is C₁₄H₁₂O, with a molar mass of 196.24 g/mol.

Properties

CAS No.

87795-37-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-methyl-9H-fluoren-1-ol

InChI

InChI=1S/C14H12O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14(9)15/h2-7,15H,8H2,1H3

InChI Key

YDPGDCICRLZOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9H-fluoren-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylfluorene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. For instance, the use of boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides can yield highly functionalized derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9H-fluoren-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

2-Methyl-9H-fluoren-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Methyl-9H-fluoren-1-OL is not fully understood. its chemical structure suggests that it may interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s lipophilicity may allow it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Fluorene Derivatives
Compound Substituents Functional Groups Molar Mass (g/mol) Key Properties/Applications
2-Methyl-9H-fluoren-1-OL Methyl (C2), Hydroxyl (C1) -OH 196.24 Enhanced polarity, H-bonding
1-Methylfluorene Methyl (C1) None 180.25 Non-polar, used in organic synthesis
9-Allyl-9H-fluoren-9-ol Allyl (C9), Hydroxyl (C9) -OH 222.30 Hydrogen-bonded tetramers, optical materials
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one Fluorenyl, methylphenyl, benzoyl -C=O 406.51 High luminescent efficiency

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to 1-Methylfluorene, improving solubility in polar solvents like methanol. In contrast, 9-Allyl-9H-fluoren-9-ol forms O–H⋯O hydrogen-bonded tetramers, enhancing crystalline stability .
  • Optical Properties : Fluorene derivatives with electron-donating groups (e.g., -OH) exhibit red-shifted absorption/emission spectra. For example, 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one shows high luminescent efficiency due to extended conjugation .

Research Findings and Key Observations

  • Hydrogen Bonding vs. Luminescence: Hydroxyl-substituted fluorenes (e.g., this compound and 9-Allyl-9H-fluoren-9-ol) exhibit stronger intermolecular interactions than non-polar analogs, but excessive hydrogen bonding can quench luminescence by promoting non-radiative decay .
  • Steric vs. Electronic Effects : Methyl groups at positions 1 or 2 influence electronic properties differently. For instance, 1-Methylfluorene’s methyl group minimally disrupts conjugation, while the 2-methyl substitution in this compound may slightly distort the fluorene backbone, altering optoelectronic behavior .

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